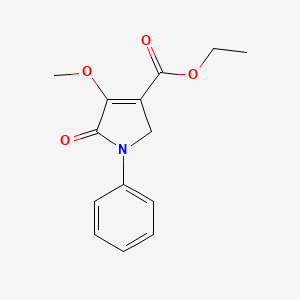![molecular formula C20H22N2O B12877184 N-[(4-Butoxyphenyl)methyl]quinolin-8-amine CAS No. 90266-45-8](/img/structure/B12877184.png)
N-[(4-Butoxyphenyl)methyl]quinolin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Butoxybenzyl)quinolin-8-amine is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a quinoline core structure substituted with a butoxybenzyl group at the nitrogen atom and an amine group at the 8th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butoxybenzyl)quinolin-8-amine typically involves the reaction of 8-aminoquinoline with 4-butoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and alternative solvents can also be explored to make the process more efficient and environmentally friendly.
化学反応の分析
Types of Reactions
N-(4-Butoxybenzyl)quinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amine group at the 8th position can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various N-substituted quinoline derivatives.
科学的研究の応用
N-(4-Butoxybenzyl)quinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
作用機序
The mechanism of action of N-(4-Butoxybenzyl)quinolin-8-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their DNA replication or protein synthesis. In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of N-(4-Butoxybenzyl)quinolin-8-amine, known for its antimalarial properties.
8-Aminoquinoline: A precursor in the synthesis of various quinoline derivatives.
4-Butoxybenzyl Chloride: Used in the synthesis of N-(4-Butoxybenzyl)quinolin-8-amine.
Uniqueness
N-(4-Butoxybenzyl)quinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxybenzyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
特性
CAS番号 |
90266-45-8 |
|---|---|
分子式 |
C20H22N2O |
分子量 |
306.4 g/mol |
IUPAC名 |
N-[(4-butoxyphenyl)methyl]quinolin-8-amine |
InChI |
InChI=1S/C20H22N2O/c1-2-3-14-23-18-11-9-16(10-12-18)15-22-19-8-4-6-17-7-5-13-21-20(17)19/h4-13,22H,2-3,14-15H2,1H3 |
InChIキー |
SJYSGBPRORJBJU-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)CNC2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



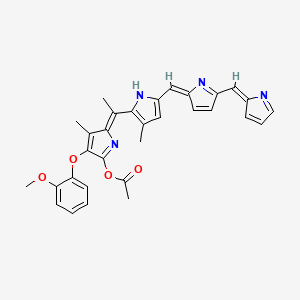

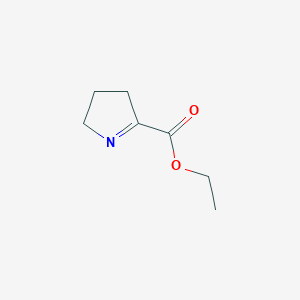
![Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate](/img/structure/B12877130.png)
![2-(Bromomethyl)-4-methoxybenzo[d]oxazole](/img/structure/B12877131.png)
![Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate](/img/structure/B12877135.png)
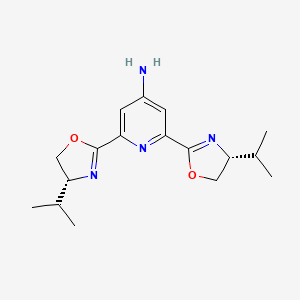
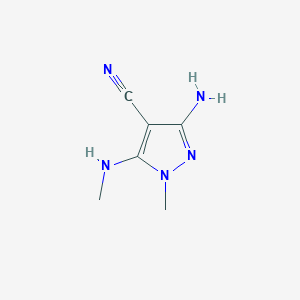
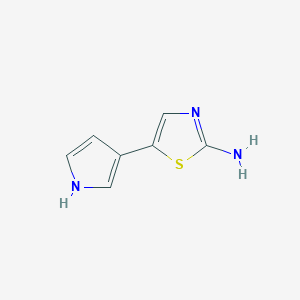
![2-(Bromomethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12877163.png)
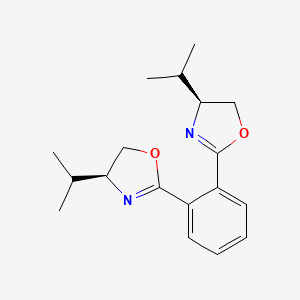
![2,2'-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12877172.png)
